molecular formula C3H3ClO2 B154032 Vinyl chloroformate CAS No. 5130-24-5

Vinyl chloroformate

Cat. No.: B154032
CAS No.: 5130-24-5
M. Wt: 106.51 g/mol
InChI Key: PQLFROTZSIMBKR-UHFFFAOYSA-N
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Description

Vinyl chloroformate, also known as vinyloxycarbonyl chloride, is an organic compound with the molecular formula CH2=CHOCOCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a vinyl group and a chloroformate group, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl chloroformate can be synthesized through several methods. One common approach involves the reaction of phosgene with vinyl alcohol. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phosgene is reacted with vinyl alcohol in the presence of a stabilizer to prevent polymerization. The reaction is conducted in a closed system to minimize exposure to phosgene, a highly toxic gas. The product is then purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Vinyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted chloroformates.

    Polymerization: this compound can polymerize to form poly(this compound), which can be further modified for various applications.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

    Carbamates: Formed by the reaction with amines.

    Carbonates: Formed by the reaction with alcohols.

    Thiocarbonates: Formed by the reaction with thiols.

Scientific Research Applications

Vinyl chloroformate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is employed in the synthesis of prodrugs and drug delivery systems.

    Industry: this compound is used in the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Propyl chloroformate
  • Vinyl acetate
  • Allyl chloroformate

Vinyl chloroformate’s unique structure and reactivity make it an important compound in both academic research and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications highlight its significance in the field of organic chemistry.

Properties

IUPAC Name

ethenyl carbonochloridate
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InChI

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFROTZSIMBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3ClO2
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Related CAS

29464-53-7
Record name Carbonochloridic acid, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29464-53-7
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DSSTOX Substance ID

DTXSID30199299
Record name Vinyl chloroformate
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Molecular Weight

106.51 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Vinyl chloroformate
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Vapor Pressure

45.5 [mmHg]
Record name Vinyl chloroformate
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CAS No.

5130-24-5
Record name Ethenyl carbonochloridate
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Record name Vinyl chloroformate
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Record name Vinyl chloroformate
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Record name Vinyl chloroformate
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Record name VINYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinyl chloroformate?

A1: The molecular formula of this compound is C3H3ClO2, and its molecular weight is 106.5 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Raman and infrared spectra have been recorded for this compound in gas, solid, and liquid phases. This data provides insights into its conformational stability and vibrational modes. [, ]

Q3: How stable is poly(this compound)?

A3: Poly(this compound) exhibits surprising stability in water and can be processed into films and fibers. []

Q4: Can poly(this compound) be chemically modified?

A4: Yes, poly(this compound) readily undergoes reactions with compounds containing labile hydrogen atoms, such as alcohols, amines, and phenols. This allows for versatile chemical modification, leading to a variety of derivatives like poly(vinyl urethane). [, , , ]

Q5: How does phase-transfer catalysis (PTC) influence the modification of poly(this compound)?

A5: PTC significantly enhances the efficiency of chemical modifications on poly(this compound) with reagents like carboxylic acids, phenols, and their salts. This method offers advantages in terms of reaction rate and selectivity. [, , ]

Q6: How does this compound interact with transition metal complexes?

A6: this compound reacts with ruthenium and osmium complexes, leading to the formation of carbene complexes. This interaction results in the cleavage of the C(sp2)/O2CR bond. Notably, the reaction with [RuHClL2]2 (L = PiPr3) generates the olefin metathesis catalyst RuCl2(CHMe)L2 and carbon dioxide. []

Q7: Is there a difference in reactivity between ruthenium and osmium complexes with this compound?

A7: Yes, while both metals interact, ruthenium complexes generally favor C-O bond cleavage in vinyl esters, while osmium complexes tend to form more stable carbene species. This difference is attributed to the higher π-basicity of osmium. []

Q8: Have computational methods been used to study this compound?

A8: Yes, DFT (B3PW91) calculations have been used to explore the reaction mechanisms of this compound with ruthenium complexes, revealing the thermodynamic driving force for C-O bond cleavage and CO2 release. []

Q9: What is known about the stability of this compound?

A10: While specific stability data may vary, this compound is generally handled with caution as it can decompose. Proper storage under cool and dry conditions is recommended. []

  • This compound is a valuable reagent in polymer chemistry, enabling the synthesis of various poly(vinyl carbamates) and poly(vinyl carbonates) with potential applications in drug delivery and other fields. [, , , , , ]
  • It has been successfully employed in the modification of silica surfaces, leading to materials with tailored properties. []
  • This compound serves as a key reagent in organic synthesis, facilitating selective N-dealkylation of tertiary amines, as demonstrated in an improved synthesis of naloxone. [, ]

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